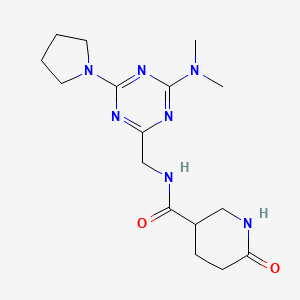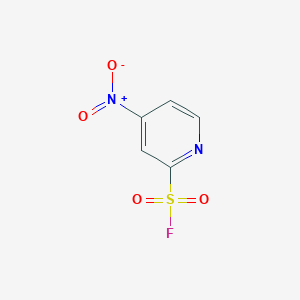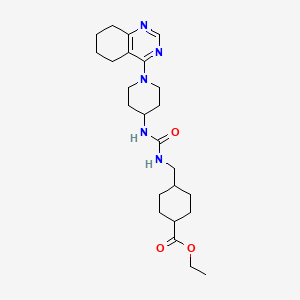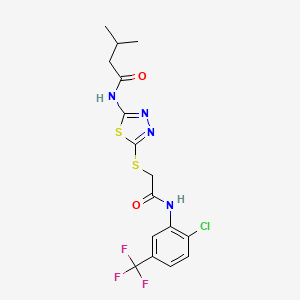
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-oxopiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-oxopiperidine-3-carboxamide is a complex organic compound featuring a triazine ring substituted with dimethylamino and pyrrolidinyl groups, linked to a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: Starting from 4,6-dichloro-1,3,5-triazine, the compound can be synthesized via nucleophilic substitution with dimethylamine and pyrrolidine in separate steps, followed by reaction with piperidine-3-carboxamide.
Route 2: Another approach involves the initial formation of a triazine intermediate, which undergoes sequential substitution and coupling reactions under controlled temperatures and pH conditions.
Industrial Production Methods
Large-scale synthesis involves automated reactors, continuous flow chemistry, and precise control of temperature, pressure, and reactant concentrations to maximize yield and purity. Commonly, catalysts and solvents like N,N-dimethylformamide (DMF) are employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the dimethylamino group, forming N-oxide derivatives.
Reduction: Reduction of the triazine ring can yield various partially hydrogenated products.
Substitution: Both the triazine and piperidine rings are susceptible to nucleophilic and electrophilic substitutions, altering the compound's functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
From Oxidation: N-oxide derivatives.
From Reduction: Hydrogenated triazine compounds.
From Substitution: Various substituted triazines and piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Utilized as a ligand in organometallic catalysis for hydrogenation and cross-coupling reactions.
Material Science: Incorporation into polymers to enhance thermal stability and chemical resistance.
Biology
Drug Development: Investigated for potential pharmaceutical properties, such as enzyme inhibition and receptor modulation.
Biochemical Probes: Employed as a molecular probe to study protein-ligand interactions and enzyme kinetics.
Medicine
Therapeutics: Research into its potential as an anti-cancer and anti-inflammatory agent.
Diagnostics: Development of diagnostic assays leveraging its binding affinity to specific biomarkers.
Industry
Agriculture: Explored as a possible component in agrochemicals for pest and weed control.
Chemical Manufacturing: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Binding to Enzymes: Inhibition of enzyme activity by forming stable complexes with active sites.
Modulating Receptor Activity: Interaction with cellular receptors, altering signal transduction pathways.
Pathway Interference: Disruption of critical biochemical pathways, leading to desired therapeutic or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
**N-(4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)piperidine-3-carboxamide
**N-(4-(methylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)piperidine-3-carboxamide
Unique Features
Structural Uniqueness: The combination of a dimethylamino group with a pyrrolidine and piperidine scaffold is relatively rare.
Reactivity: Exhibits distinct reactivity profiles compared to other triazine derivatives, influencing its application potential.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O2/c1-22(2)15-19-12(20-16(21-15)23-7-3-4-8-23)10-18-14(25)11-5-6-13(24)17-9-11/h11H,3-10H2,1-2H3,(H,17,24)(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIKFTXBPQLETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3CCC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-1-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541984.png)
![(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2541987.png)
![N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/new.no-structure.jpg)
![N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine](/img/structure/B2541990.png)


![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2541996.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2541997.png)


![2-[(1E)-[(carbamoylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2542002.png)
![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2542005.png)
![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2542006.png)
